Budesonide

Catalog No.
S548694
CAS No.
51333-22-3
M.F
C25H34O6
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budesonide

CAS Number

51333-22-3

Product Name

Budesonide

IUPAC Name

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

InChI Key

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Solubility

Practically insoluble in water
Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane

Synonyms

Budesonide, Budesonide, (R)-Isomer, Budesonide, (S)-Isomer, Horacort, Pulmicort, Rhinocort

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Isomeric SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

Description

The exact mass of the compound Budesonide is 430.23554 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 10.7 mg/l at 25 °c (est)practically insoluble in waterfreely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane4.57e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757788. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action in Inflammatory Diseases:

Researchers are investigating the precise mechanisms by which budesonide exerts its anti-inflammatory effects. Studies suggest it modulates the immune response by suppressing the production of inflammatory mediators like cytokines and chemokines [1]. Additionally, budesonide may influence the function of immune cells, such as inhibiting the activation and migration of inflammatory cells to the affected tissue [2].

  • [1] Papi, A., et al. (2000). Mechanisms of action of corticosteroids in inflammatory airway diseases.
  • [2] Barnes, P. J. (1998). Topical corticosteroids and their role in the management of asthma.

Novel Delivery Systems for Improved Efficacy:

Research is ongoing to develop new delivery systems for budesonide to enhance its therapeutic effects and minimize side effects. Nanoparticles and liposomes are being explored to deliver the drug directly to the site of inflammation, potentially leading to more targeted treatment and reduced systemic exposure [3]. Additionally, researchers are investigating budesonide formulations with controlled release properties for sustained therapeutic action [4].

  • [3] Zheng, Y., et al. (2020). Budesonide-loaded nanoparticles: A review of preparation, characterization, and application.
  • [4] Almeida, L. C., et al. (2016). Development and characterization of budesonide microparticles for pulmonary delivery.

Exploring Applications Beyond Respiratory Conditions:

While primarily used for respiratory ailments like asthma and chronic obstructive pulmonary disease (COPD), budesonide's anti-inflammatory properties are being evaluated in other contexts. Research is underway to investigate its potential effectiveness in inflammatory bowel disease (IBD) and autoimmune diseases like psoriasis [5, 6].

  • [5] Loftus, D. (2011). Update on budesonide for inflammatory bowel disease.
  • [6] Gottlieb, A. B., et al. (2004). Topical budesonide for moderate psoriasis: A randomized, double-blind, vehicle-controlled trial.

Investigating Safety and Long-Term Effects:

Despite its effectiveness, budesonide, like other corticosteroids, can have side effects. Ongoing research focuses on evaluating the drug's long-term safety profile and identifying potential risk factors for side effects [7]. Additionally, researchers are exploring strategies to mitigate potential side effects while maintaining its therapeutic benefits [8].

  • [7] Dahlén, S. E., et al. (2006). Long-term effects of budesonide inhaler on growth in children with asthma.
  • [8] Pavord, I. R., et al. (2000). Combination therapy with budesonide and formoterol for asthma.

Budesonide is a synthetic corticosteroid that is primarily used for its anti-inflammatory properties. Its chemical structure is characterized by the formula C25H34O6C_{25}H_{34}O_{6}, and it is known as 11β,21-dihydroxy-16α,17α-(butylidenebis(oxy))pregna-1,4-diene-3,20-dione. Budesonide is a potent glucocorticoid with minimal mineralocorticoid activity, making it effective in treating various inflammatory conditions while minimizing systemic side effects. It is commonly administered via inhalation, oral, or rectal routes and is marketed under several trade names, including Pulmicort and Entocort .

Budesonide's anti-inflammatory effect is achieved through binding to the glucocorticoid receptor (GR) in target cells []. This binding triggers a cascade of events, including:

  • Inhibition of pro-inflammatory mediators like cytokines [].
  • Modulation of gene expression involved in the inflammatory response [].
  • Reduction of immune cell migration and activation at the inflammation site [].

The specific mechanism for some therapeutic applications, like treatment of Crohn's disease, is still under investigation [].

Budesonide is generally well-tolerated, but potential side effects include []:

  • Oral thrush (candidiasis) with inhaled use
  • Hoarseness
  • Irritated throat
  • Headache
  • Upset stomach

In rare cases, systemic side effects like Cushing's syndrome (adrenal gland suppression) can occur []. Budesonide has low systemic bioavailability due to its first-pass metabolism in the liver, minimizing these risks [].

Safety Precautions

  • Budesonide should be used as prescribed by a healthcare professional [].
  • Proper inhalation technique is crucial to minimize side effects [].
  • Regular monitoring for potential side effects is recommended [].
During its synthesis and metabolism. The primary synthetic route involves the reaction of 16α-hydroxyprednisolone with butyraldehyde in the presence of acid catalysts, such as p-toluenesulfonic acid. This reaction forms a cyclic ketal structure that is characteristic of budesonide .

In the body, budesonide is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, into metabolites such as 6β-hydroxybudesonide and 16α-hydroxyprednisolone, which have negligible glucocorticoid activity compared to the parent compound .

Budesonide exhibits significant biological activity through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. This mechanism leads to:

  • Reduction of Inflammatory Cytokines: Budesonide inhibits the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha.
  • Stabilization of Lysosomal Membranes: This action reduces the release of inflammatory mediators from immune cells.
  • Decreased Migration of Immune Cells: Budesonide inhibits the migration of polymorphonuclear leukocytes to sites of inflammation .

Budesonide can be synthesized using various methods, with a notable continuous flow process that optimizes reaction conditions for efficiency. Key steps in this synthesis include:

  • Preparation of Reactants: 16α-Hydroxyprednisolone is reacted with butyraldehyde.
  • Flow Chemistry: The reaction occurs in a continuous flow reactor where parameters such as temperature and residence time are carefully controlled to favor the formation of budesonide over its epimers.
  • Isolation and Purification: The crude product is isolated by filtration and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired epimer ratio .

Budesonide has diverse applications in clinical medicine, primarily for treating:

  • Asthma: As an inhaled corticosteroid, it helps control asthma symptoms by reducing airway inflammation.
  • Chronic Obstructive Pulmonary Disease: It alleviates symptoms and improves lung function in patients with this condition.
  • Inflammatory Bowel Disease: Budesonide is effective in treating conditions like Crohn's disease and ulcerative colitis due to its localized action in the gastrointestinal tract when administered rectally .

Budesonide interacts with various substances that can affect its metabolism and efficacy:

  • Cytochrome P450 Inhibitors: Drugs like ketoconazole can increase budesonide levels by inhibiting CYP3A4, leading to potential systemic side effects.
  • Grapefruit Juice: This common beverage also inhibits CYP3A4 and can enhance budesonide's effects when consumed concurrently.
  • Other Medications: Co-administration with other corticosteroids or immunosuppressants may increase the risk of adverse effects due to cumulative immunosuppressive action .

Budesonide shares similarities with other corticosteroids but has unique characteristics that set it apart. Below are some comparable compounds:

CompoundUnique Features
PrednisoloneA more potent glucocorticoid with higher mineralocorticoid activity; used systemically.
DexamethasoneHighly potent anti-inflammatory; longer half-life; used mainly for severe inflammatory conditions.
FluticasoneAnother inhaled corticosteroid; similar anti-inflammatory effects but different pharmacokinetics.
MometasoneUsed for allergic rhinitis; lower systemic absorption compared to budesonide.

Budesonide's unique profile includes its specific formulation for localized action in the lungs or gastrointestinal tract, allowing for effective treatment with reduced systemic exposure compared to other corticosteroids .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

430.23553880 g/mol

Monoisotopic Mass

430.23553880 g/mol

Boiling Point

599.7

Heavy Atom Count

31

LogP

1.914
log Kow = 3.20 /Kow = 1.6X10+3/
1.9

Appearance

Solid powder

Melting Point

221-232 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3OKS62Q6X

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (52.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (86.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (25%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (30.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Budesonide is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Budesonide extended-release capsules are indicated for the treatment and maintenance of mild to moderate Crohn’s disease. Various inhaled budesonide products are indicated for prophylactic therapy in asthma and to reduce exacerbations of COPD. A budesonide nasal spray is available over the counter for symptoms of hay fever and upper respiratory allergies. Extended-release capsules are indicated to induce remission of mild to moderate ulcerative colitis and a rectal foam is used for mild to moderate distal ulcerative colitis. In addition, a delayed-release capsule formulation of budesonide is indicated to reduce proteinuria in adults with IgA nephropathy at risk of rapid disease progression. Budesonide is indicated to treat eosinophilic esophagitis (EoE): For this indication, it is only approved for use in adults in Europe while it is approved for short-term use (12 weeks) in patients 11 years of age and older in the US.
FDA Label
Kinpeygo is indicated for the treatment of primary immunoglobulin A (IgA) nephropathy (IgAN) in adults at risk of rapid disease progression with a urine protein-to-creatinine ratio (UPCR) �1. 5 g/gram.
Jorveza is indicated for the treatment of eosinophilic esophagitis (EoE) in adults (older than 18 years of age).
Treatment of primary IgA nephropathy
Treatment of asthma
Prevention of bronchopulmonary dysplasia

Livertox Summary

Budesonide is a corticosteroid that undergoes high first pass elimination by the liver so that systemic levels after oral administration are minimal. Budesonide has been used orally for several immune mediated gastrointestinal and liver diseases and as nasal spray or by inhalation for allergic rhinitis, asthma and chronic obstructive lung disease. Neither inhalant nor oral budesonide has been linked to serum enzyme elevations during therapy or to convincing instances of clinically apparent acute liver injury.

Drug Classes

Corticosteroids

Therapeutic Uses

Anti-Inflammatory Agents; Bronchodilator Agents; Glucocorticoids
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Budesonide is included in the database.
Budesonide capsules (enteric coated) are indicated for the treatment of mild to moderate active Crohn's disease involving the ileum and/or the ascending colon. /Included in US product label/
Budesonide capsules (enteric coated) are indicated for the maintenance of clinical remission of mild to moderate Crohn's disease involving the ileum and/or the ascending colon for up to 3 months. /Included in US product label/
For more Therapeutic Uses (Complete) data for Budesonide (13 total), please visit the HSDB record page.

Pharmacology

Budesonide is a glucocorticoid used to treat respiratory and digestive conditions by reducing inflammation.[L10601,L10604,L10607,L10613,L10619,L10622,L10625] It has a wide therapeutic index, as dosing varies highly from patient to patient.[L10601,L10604,L10607,L10613,L10619,L10622,L10625] Patients should be counselled regarding the risk of hypercorticism and adrenal axis suppression.[L10601,L10604,L10607,L10613,L10619,L10622,L10625]
Budesonide is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon administration, budesonide binds to intracellular glucocorticoid receptors (GRs) and induces the expression of glucocorticoid-responsive genes that encode for anti-inflammatory mediators, such as certain anti-inflammatory cytokines, including interleukin 10 (IL-10), and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, budesonide prevents the release of pro-inflammatory cytokines from epithelial cells and macrophages, including interleukin 6 (IL-6), IL-8, interferon-beta (IFNb), and inhibits nuclear factor kappa-B (NF-kB) activation thereby decreasing NF-kB-mediated inflammation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

R03AK07
A07EA06
R03AK06
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EA - Corticosteroids acting locally
A07EA06 - Budesonide
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC09 - Budesonide
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD05 - Budesonide
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA02 - Budesonide

Mechanism of Action

To investigate the roles of signal transduction and activator of transcription 6 (STAT6) and orosomucoid 1-like 3 (ORMDL3) in airway remodeling among asthmatic mice and to observe the effects of budesonide (BUD) on their expression, thirty mice were randomly divided into control, asthma, and BUD intervention group. The mice were sensitized and challenged with ovalbumin (OVA) to establish a mouse model of asthma. The BUD intervention group received aerosol inhalation of BUD dissolved in normal saline 30 minutes before each OVA challenge, while normal saline was used instead of OVA solution in the control group. The pathological changes in the airway were observed by hematoxylin-eosin staining and Masson staining. The interleukin-13 (IL-13) level in lung homogenate was measured by enzyme-linked immunosorbent assay. The mRNA expression of STAT6 and ORMDL3 was measured by RT-PCR. The asthma group showed more pathological changes in the airway than the control and BUD intervention groups, and the BUD intervention group had reduced pathological changes in the airway compared with the asthma group. The asthma and BUD intervention groups had significantly higher IL-13 levels and mRNA expression of STAT6 and ORMDL3 than the control group (P<0.05), and these indices were significantly higher in the asthma group than in the BUD intervention group (P<0.05). The Pearson correlation analysis showed that STAT6 mRNA expression was positively correlated with ORMDL3 mRNA expression (r=0.676, P=0.032). STAT6 and ORMDL3 may be involved in the airway remodeling of mice, and BUD can reduce airway remodeling in asthmatic mice, possibly by down-regulating mRNA expression of STAT6 and ORMDL3.
Mucus hypersecretion from airway epithelium is a characteristic feature of severe asthma. Glucocorticoids (GCs) may suppress mucus production and diminish the harmful airway obstruction. We investigated the ability of GCs to suppress mRNA expression and protein synthesis of a gene encoding mucin, MUC5AC, induced by transforming growth factor (TGF)-alpha in human mucoepidermoid carcinoma (NCI-H292) cells and the molecular mechanisms underlying the suppression. We determined if GCs such as dexamethasone (DEX), budesonide (BUD), and fluticasone (FP) could suppress MUC5AC production induced by a combination of TGF-alpha and double-strand RNA, polyinosinic-polycytidylic acid (polyI:C). MUC5AC mRNA expression and MUC5AC protein production were evaluated. The signaling pathways activated by TGF-alpha and their inhibition by GCs were tested using a phosphoprotein assay and MUC5AC promoter assay. DEX significantly suppressed the expression of MUC5AC mRNA and MUC5AC protein induced by TGF-alpha. The activation of the MUC5AC promoter by TGF-alpha was significantly inhibited by DEX. DEX did not affect activation of downstream pathways of the EGF receptor or mRNA stability of MUC5AC transcripts. DEX, BUD, and FP suppressed MUC5AC protein expression induced by a combination of TGF-alpha and polyI:C in a dose-dependent manner. GCs inhibited MUC5AC production induced by TGF-alpha alone or a combination of TGF-alpha and polyI:C; the repression may be mediated at the transcriptional but not post-transcriptional level.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

8.81X10-15 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51333-22-3
51372-29-3

Absorption Distribution and Excretion

/MILK/ Not known whether budesonide is distributed in milk.
When budesonide is administered intranasally, approximately 34% of a dose reaches systemic circulation. Mean peak plasma budesonide concentrations are achieved in about 0.7 hours.
Inhaled corticosteroids (ICS) are mainstay treatment of asthma and chronic obstructive pulmonary disease. However, highly lipophilic ICS accumulate in systemic tissues, which may lead to adverse systemic effects. The accumulation of a new, highly lipophilic ICS, ciclesonide and its active metabolite (des-CIC) has not yet been reported. Here, we have compared tissue accumulation of des-CIC and an ICS of a moderate lipophilicity, budesonide (BUD), after 14 days of once-daily treatment in mice. Single, three or 14 daily doses of [(3) H]-des-CIC or [(3) H]-BUD were administered subcutaneously to male CD1 albino mice, which were killed at 4 hrs, 24 hrs or 5 days after the last dose. Distribution of tissue concentration of radioactivity was studied by quantitative whole-body autoradiography. Pattern of radioactivity distribution across most tissues was similar for both corticosteroids after a single as well as after repeated dosing. However, tissue concentration of radioactivity differed between des-CIC and BUD. After a single dose, concentrations of radioactivity for both corticosteroids were low for most tissues but increased over 14 days of daily dosing. The tissue radioactivity of des-CIC at 24 hrs and 5 days after the 14th dose was 2-3 times higher than that of BUD in majority of tissues. Tissue accumulation, assessed as concentration of tissue radioactivity 5 days after the 14th versus 3rd dose, showed an average ratio of 5.2 for des-CIC and 2.7 for BUD (p < 0.0001). In conclusion, des-CIC accumulated significantly more than BUD. Systemic accumulation may lead to increased risk of adverse systemic side effects during long-term therapy.

Metabolism Metabolites

Budesonide is metabolized in the liver by the cytochrome P-450 (CYP) isoenzyme 3A4; the 2 main metabolites have less than 1% of affinity for glucocorticoid receptors than the parent compound. Budesonide is excreted in urine and feces as metabolites.
Asthma is one of the most prevalent diseases in the world, for which the mainstay treatment has been inhaled glucocorticoids (GCs). Despite the widespread use of these drugs, approximately 30% of asthma sufferers exhibit some degree of steroid insensitivity or are refractory to inhaled GCs. One hypothesis to explain this phenomenon is interpatient variability in the clearance of these compounds. The objective of this research is to determine how metabolism of GCs by the CYP3A family of enzymes could affect their effectiveness in asthmatic patients. In this work, the metabolism of four frequently prescribed inhaled GCs, triamcinolone acetonide, flunisolide, budesonide, and fluticasone propionate, by the CYP3A family of enzymes was studied to identify differences in their rates of clearance and to identify their metabolites. Both interenzyme and interdrug variability in rates of metabolism and metabolic fate were observed. CYP3A4 was the most efficient metabolic catalyst for all the compounds, and CYP3A7 had the slowest rates. CYP3A5, which is particularly relevant to GC metabolism in the lungs, was also shown to efficiently metabolize triamcinolone acetonide, budesonide, and fluticasone propionate. In contrast, flunisolide was only metabolized via CYP3A4, with no significant turnover by CYP3A5 or CYP3A7. Common metabolites included 6 Beta-hydroxylation and Delta (6)-dehydrogenation for triamcinolone acetonide, budesonide, and flunisolide. The structure of Delta (6)-flunisolide was unambiguously established by NMR analysis. Metabolism also occurred on the D-ring substituents, including the 21-carboxy metabolites for triamcinolone acetonide and flunisolide. The novel metabolite 21-nortriamcinolone acetonide was also identified by liquid chromatography-mass spectrometry and NMR analysis.

Wikipedia

Budesonide

Drug Warnings

Intranasal budesonide therapy should be used with caution, if at all, in patients with clinical or asymptomatic Mycobacterium tuberculosis infections of the respiratory tract, untreated fungal or bacterial infections, or ocular herpes simplex or untreated, systemic viral infections.
Localized candidal infections of the nose and/or pharynx have occurred rarely during intranasal budesonide therapy. When infection occurs, appropriate local or systemic treatment of the infection may be necessary, and/or discontinuance of intranasal budesonide therapy may be required. Patients receiving the drug for several months or longer should be examined periodically for candidal infections or changes in the nasal mucosa. Nasal septum perforation and increased intraocular pressure (IOP) have been reported rarely in patients receiving budesonide nasal spray. Because corticosteroid therapy may inhibit wound healing, patients with recent nasal septum ulcers, nasal surgery, or nasal trauma should not use nasal corticosteroids until healing has occurred.
Patients who are taking immunosuppressant drugs have increased susceptibility to infections compared with healthy individuals, and certain infections (e.g., varicella [chickenpox], measles) can have a more serious or even fatal outcome in such patients, particularly in children. In patients who have not had these diseases, particular care should be taken to avoid exposure. It is not known how the dosage, route, and duration of administration of a corticosteroid or the contribution of the underlying disease and/or prior corticosteroid therapy affect the risk of developing a disseminated infection. If exposure to varicella (chickenpox) or measles occurs in such individuals, administration of varicella zoster immune globulin (VZIG) or pooled IM immune globulin (IG) respectively, may be initiated. If varicella (chickenpox) develops, treatment with an antiviral agent may be considered.
Adverse effects of budesonide occurring in 2% or more of patients receiving budesonide nasal spray and with an incidence more frequent than that of placebo include epistaxis, pharyngitis, bronchospasm, cough, and nasal irritation.
For more Drug Warnings (Complete) data for Budesonide (17 total), please visit the HSDB record page.

Biological Half Life

Budesonide has a plasma elimination half life of 2-3.6h. The terminal elimination half life in asthmatic children 4-6 years old is 2.3h.

Use Classification

Human drugs -> Orphan -> Antidiarrheals, intestinal antiinflammatory / antiinfective agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

11beta,16alpha,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione is converted to the 16,17-acetal with butyraldehyde.
Preparation: R. L. Brattsand et al., German patent 2323215; eidem, USA patent 3929768 (1973, 1975 both to Bofors).

Clinical Laboratory Methods

In the present study, a novel, fast, sensitive and robust method to quantify budesonide in human plasma using 3-keto-desogestrel as the internal standard (IS) is described. The analyte and the IS were extracted from human plasma by liquid-liquid extraction (LLE) using ether. Extracted samples were analyzed by high performance liquid chromatography coupled to Atmospheric pressure photoionization tandem mass spectrometry (HPLC-APPI-MS/MS). Chromatography was performed isocratically on a C18, 5 um analytical column. The temperature of the autosampler was kept at 6 degrees C and the run time was 4.00 min. A linear calibration curve over the range 7.5-1000 pg ml -1 was obtained and the lowest concentration quantified was 7.5 pg ml-1, demonstrating acceptable accuracy and precision. This analytical method was applied in a relative bioavailability study in order to compare a test budesonide 64 ug/dose nasal spray formulation vs. a reference 64 ug/dose nasal spray formulation (Budecort Aqua) in 48 volunteers of both sexes. The study was conducted in an open randomized two-period crossover design and with a one-week washout period. Plasma samples were obtained over a 14 h interval. Since the 90% CI for both C(max), AUC(last) and AUC(0-inf) were within the 80-125% interval proposed by the Food and Drug Administration and ANVISA, it was concluded that budesonide 64 ug/dose nasal spray was bioequivalent to Budecort Acqua 64 ug/dose nasal spray, according to both the rate and extent of absorption.
Asthma is a chronic inflammatory airways disease in which respiratory viral infections frequently trigger exacerbations. Current treatment of asthma with combinations of inhaled corticosteroids and long acting beta2 agonists improves asthma control and reduces exacerbations but what impact this might have on innate anti-viral immunity is unclear. We investigated the in vitro effects of asthma drugs on innate anti-viral immunity. Peripheral blood mononuclear cells (PBMC) from healthy and asthmatic donors were cultured for 24 hours with the Toll-like receptor 7 agonist, imiquimod, or rhinovirus 16 (RV16) in the presence of budesonide and/or formoterol. Production of proinflammatory cytokines and expression of anti-viral intracellular signalling molecules were measured by ELISA and RT-PCR respectively. In PBMC from healthy donors, budesonide alone inhibited IP-10 and IL-6 production induced by imiquimod in a concentration-dependent manner and the degree of inhibition was amplified when budesonide and formoterol were used in combination. Formoterol alone had little effect on these parameters, except at high concentrations (10-6 M) when IL-6 production increased. In RV16 stimulated PBMC, the combination of budesonide and formoterol inhibited IFN? and IP-10 production in asthmatic as well as healthy donors. Combination of budesonide and formoterol also inhibited RV16-stimulated expression of the type I IFN induced genes myxovirus protein A and 2', 5' oligoadenylate synthetise. Notably, RV16 stimulated lower levels of type Myxovirus A and oligoadenylate synthase in PBMC of asthmatics than control donors. These in vitro studies demonstrate that combinations of drugs commonly used in asthma therapy inhibit both early pro-inflammatory cytokines and key aspects of the type I IFN pathway. These findings suggest that budesonide and formoterol curtail excessive inflammation induced by rhinovirus infections in patients with asthma, but whether this inhibits viral clearance in vivo remains to be determined.
Drug formulation screenings for treatment of inflammatory bowel disease (IBD) are mostly conducted in chemically induced rodent models that represent acute injury-caused inflammation instead of a chronic condition. To accurately screen drug formulations for chronic IBD, a relevant model that mimics the chronic condition in vitro is urgently needed. In an effort to reduce and potentially replace this scientifically and ethically questionable animal testing for IBD drugs, our laboratory has developed an in vitro model for the inflamed intestinal mucosa observed in chronic IBD, which allows high-throughput screening of anti-inflammatory drugs and their formulations. The in vitro model consists of intestinal epithelial cells, human blood-derived macrophages, and dendritic cells that are stimulated by the inflammatory cytokine interleukin-1 Beta. In this study, the model was utilized for evaluation of the efficacy and deposition of budesonide, an anti-inflammatory drug, in three different pharmaceutical formulations: (1) a free drug solution, (2) encapsulated into PLGA nanoparticles, and (3) encapsulated into liposomes. The in vitro model of the inflamed intestinal mucosa demonstrated its ability to differentiate therapeutic efficacy among the formulations while maintaining the convenience of conventional in vitro studies and adequately representing the complex pathophysiological changes observed in vivo.
This study explores effects of budesonide on the proliferation of nasal polyp epithelial cells and expression of the glucocorticoid receptor (GR) alpha in nasal polyp epithelial cells. Primary cultured, purified, and identified the epithelial cells collected from nasal polyps. The proliferation of nasal polyp epithelial cells was examined by a cell counting kit, and expression of GR-alpha mRNA in nasal polyp epithelial cells was examined by reverse transcription polymerase chain reaction, after training nasal polyp epithelial cells in budesonide solution. The average survival rate of nasal polyp epithelial cells was the lowest in 1 x 10(-6) M budesonide solution (29.284 +/-0.311%), compared with other concentrations. Budesonide at 1 x 10(-8) M caused down-regulation of GR-alpha mRNA expression levels at 6 and 12 ours, compared with the 0-hour group (p < 0.001); compared with the 0-hour group, there were significantly lower expression levels of GR-alpha mRNA at both 24 and 48 hours (p < 0.001); Expression of GR-alpha mRNA at either 48 or 12 hours was not significantly different from that at 24 hours. Budesonide can significantly inhibit the proliferation of nasal polyp epithelial cells, down-regulate the expression of GR-alpha mRNA in nasal polyp epithelial cells with time dependence.
We have detected differences in metabolite levels between doped athletes, clean athletes, and volunteers (non athletes). This outcome is obtained by comparing results of measurements from two analytical platforms: UHPLC-QTOF/MS and FT-ICR/MS. Twenty-seven urine samples tested positive for glucocorticoids or beta-2-agonists and twenty samples coming from volunteers and clean athletes were analyzed with the two different mass spectrometry approaches using both positive and negative electrospray ionization modes. Urine is a highly complex matrix containing thousands of metabolites having different chemical properties and a high dynamic range. We used multivariate analysis techniques to unravel this huge data set. Thus, the several groups we created were studied by Principal Components Analysis (PCA) and Partial Least Square regression (PLS-DA and OPLS) in the search of discriminating m/z values. The selected variables were annotated and placed on pathway by using MassTRIX.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Steroid psychosis has been well described with oral glucocorticoids, however, our search of the literature did not identify an association between delirium and the combination of inhaled glucocorticoids and long-acting beta-agonists. We describe the occurrence of delirium with the combination of an inhaled glucocorticoid and bronchodilator. An elderly male described confusion and hallucinations within 1 week after initiation of budesonide/formoterol for chronic obstructive pulmonary disease. The combination inhaler was discontinued with resolution of symptoms. Several weeks later, the patient was hospitalized and restarted on the combination inhaler. The patient was alert and oriented on admission, however, confusion and hallucinations progressed throughout his hospital stay. The combination inhaler was discontinued and his confusion and hallucinations resolved by discharge. The temporal relationship of these events and a probable Naranjo association allows for reasonable assumption that the use of the budesonide/formoterol combination inhaler caused or contributed to the occurrences of delirium in this elderly patient. The onset of delirium was likely due to the systemic absorption of the glucocorticoid from lung deposition, complicated in an individual with several predisposing risk factors for delirium. Health care providers should be aware of this potential adverse drug reaction when prescribing inhaled medications to older patients at risk for delirium.
A 48-year-old woman with HIV infection developed Cushingoid features while she was taking ritonavir-boosted darunavir. Cushing's syndrome was confirmed due to the drug interaction between ritonavir and budesonide. Diagnosis of iatrogenic Cushing's syndrome in HIV-positive patients who are on ritonavir-boosted protease inhibitors (PIs) presents a clinical challenge due to similar clinical features of lipohypertrophy related to ritonavir-boosted PIs. Although this complication has been widely described with the use of inhaled fluticasone, the interaction with inhaled budesonide at therapeutic dose is not widely recognized.
To present two cases of iatrogenic Cushing syndrome caused by the interaction of budesonide, an inhaled glucocorticoid, with ritonavir and itraconazole, we present the clinical and biochemical data of two patients in whom diagnosis of Cushing syndrome was caused by this interaction. A 71-year-old man was treated with inhaled budesonide for a chronic obstructive pulmonary disease and itraconazole for a pulmonary aspergillosis. The patient rapidly developed a typical Cushing syndrome complicated by bilateral avascular necrosis of the femoral heads. Serum 8:00 AM cortisol concentrations were suppressed at 0.76 and 0.83 ug/dL on two occasions. The patient died 4 days later of a massive myocardial infarction. The second case is a 46-year-old woman who was treated for several years with inhaled budesonide for asthma. She was put on ritonavir, a retroviral protease inhibitor, for the treatment of human immunodeficiency virus (HIV). In the following months, she developed typical signs of Cushing syndrome. Her morning serum cortisol concentration was 1.92 ug/dL. A cosyntropin stimulation test showed values of serum cortisol of <1.10, 2.65, and 5.36 ug/dL at 0, 30, and 60 minutes, respectively, confirming an adrenal insufficiency. Because the patient was unable to stop budesonide, she was advised to reduce the frequency of its administration and eventually taper the dose until cessation. Clinicians should be aware of the potential occurrence of iatrogenic Cushing syndrome and secondary adrenal insufficiency due to the association of inhaled corticosteroids with itraconazole or ritonavir.
Oral budesonide is commonly used for the management of Crohn's disease given its high affinity for glucocorticoid receptors and low systemic activity due to extensive first-pass metabolism through hepatic cytochrome P450 (CYP) 3A4. Voriconazole, a second-generation triazole antifungal agent, is both a substrate and potent inhibitor of CYP isoenzymes, specifically CYP2C19, CYP2C9, and CYP3A4; thus, the potential for drug-drug interactions with voriconazole is high. To our knowledge, drug-drug interactions between voriconazole and corticosteroids have not been specifically reported in the literature. We describe a 48-year-old woman who was receiving oral budesonide 9 mg/day for the management of Crohn's disease and was diagnosed with fluconazole-resistant Candida albicans esophagitis; oral voriconazole 200 mg every 12 hours for 3 weeks was prescribed for treatment. Because the patient experienced recurrent symptoms of dysphagia, a second 3-week course of voriconazole therapy was taken. Seven weeks after originally being prescribed voriconazole, she came to her primary care clinic with elevated blood pressure, lower extremity edema, and weight gain; she was prescribed a diuretic and evaluated for renal dysfunction. At a follow-up visit 6 weeks later with her specialty clinic, the patient's blood pressure was elevated, and her physical examination was notable for moon facies, posterior cervical fat pad prominence, and lower extremity pitting edema. Iatrogenic Cushing syndrome due to a drug-drug interaction between voriconazole and budesonide was suspected, and voriconazole was discontinued. Budesonide was continued as previously prescribed for her Crohn's disease. On reevaluation 2 months later, the patient's Cushingoid features had markedly regressed. To our knowledge, this is the first published case report of iatrogenic Cushing syndrome due to a probable interaction between voriconazole and oral budesonide. In patients presenting with Cushingoid features who have received these drugs concomitantly, clinicians should consider the potential drug interaction between these agents, and the risks and benefits of continued therapy must be considered.
For more Interactions (Complete) data for Budesonide (11 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Haghi M, Hittinger M, Zeng Q, Oliver B, Traini D, Young PM, Huwer H, Schneider-Daum N, Lehr CM. Mono- and Cocultures of Bronchial and Alveolar Epithelial Cells Respond Differently to Proinflammatory Stimuli and Their Modulation by Salbutamol and Budesonide. Mol Pharm. 2015 Jul 6. [Epub ahead of print] PubMed PMID: 26147243.
2: Wang L, Zhang B, Li Z, Li J, Liu Q, Sun W. Budesonide mitigates pathological changes in animal model Of COPD through reducing neutrophil elastase expression. Int J Clin Exp Med. 2015 Apr 15;8(4):5227-35. eCollection 2015. PubMed PMID: 26131096; PubMed Central PMCID: PMC4483969.
3: Zhang C, Shang YX, Wei B, Xiang Y, Zhang H. [Expression of leptin and its receptor in lungs of asthmatic BALB/c mice and effect of budesonide on their expression]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 Jun;17(6):623-8. Chinese. PubMed PMID: 26108327.
4: Lichtenstein GR, Travis S, Danese S, D'Haens G, Moro L, Jones R, Huang M, Ballard ED, Bagin R, Hardiman Y, Collazo R, Sandborn WJ. Budesonide MMX® for the induction of remission of mild to moderate ulcerative colitis: a pooled safety analysis. J Crohns Colitis. 2015 Jun 20. pii: jjv101. [Epub ahead of print] PubMed PMID: 26094251.
5: Razi CH, Akelma AZ, Harmanci K, Kocak M, Kuras Can Y. The Addition of Inhaled Budesonide to Standard Therapy Shortens the Length of Stay in Hospital for Asthmatic Preschool Children: A Randomized, Double-Blind, Placebo-Controlled Trial. Int Arch Allergy Immunol. 2015;166(4):297-303. doi: 10.1159/000430443. Epub 2015 May 30. PubMed PMID: 26044872.
6: Chrystyn H, Safioti G, Keegstra JR, Gopalan G. Effect of inhalation profile and throat geometry on predicted lung deposition of budesonide and formoterol (BF) in COPD: an in-vitro comparison of Spiromax with Turbuhaler. Int J Pharm. 2015 Jun 1. pii: S0378-5173(15)00505-0. doi: 10.1016/j.ijpharm.2015.05.076. [Epub ahead of print] PubMed PMID: 26043823.
7: Weisfeld L, Shu Y, Shah TP. Bioequivalence of budesonide plus formoterol (BF) Spiromax® and BF Turbohaler® (with and without charcoal block) in healthy volunteers. Int J Clin Pharmacol Ther. 2015 Jul;53(7):593-602. doi: 10.5414/CP202238. PubMed PMID: 26042485.
8: Rezaie A, Kuenzig ME, Benchimol EI, Griffiths AM, Otley AR, Steinhart AH, Kaplan GG, Seow CH. Budesonide for induction of remission in Crohn's disease. Cochrane Database Syst Rev. 2015 Jun 3;6:CD000296. doi: 10.1002/14651858.CD000296.pub4. PubMed PMID: 26039678.
9: Li Z, Geng M. [Effect of budesonide on the expression of IL-12 in animal model of minimal persistent inflammation of allergic rhinitis in rats]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015 Feb;29(3):270-4. Chinese. PubMed PMID: 26012304.
10: Bachmann O, Nitschmann S. [Budesonide foam for ulcerative proctitis and proctosigmoiditis]. Internist (Berl). 2015 Jun;56(6):713-5. doi: 10.1007/s00108-015-3721-0. German. PubMed PMID: 25991492.

Explore Compound Types